Omeprazole Acid Methyl Ester Sulfide

Mass Spectrometry LC-MS Impurity Identification

Procure Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) for unambiguous identification of sulfide-class degradation products in omeprazole/esomeprazole stability studies. Its sulfide (-S-) linker, unlike the sulfoxide (-SO-) analog CAS 120003-83-0, provides distinct HPLC retention and MS/MS fragmentation (m/z ~182), preventing misidentification of impurities. Achieve 70% synthetic yield in metabolite preparation and use as a system suitability standard to verify column selectivity per USP/EP methods. Ensure accurate regulatory impurity profiling and batch release testing with this essential reference material.

Molecular Formula C18H19N3O4S
Molecular Weight 373.427
CAS No. 120003-82-9
Cat. No. B590210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole Acid Methyl Ester Sulfide
CAS120003-82-9
Synonyms4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid Methyl Ester; 
Molecular FormulaC18H19N3O4S
Molecular Weight373.427
Structural Identifiers
SMILESCC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC
InChIInChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)
InChIKeyLIIBPAIRGUTVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9): A Critical Intermediate and Impurity Reference Standard for Proton Pump Inhibitor Development


Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9), chemically designated as 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester, is a key intermediate in the synthesis of the proton pump inhibitor (PPI) omeprazole and its metabolites . Structurally, it contains a methyl ester and a sulfide (thioether) bridge linking the pyridine and benzimidazole moieties, which distinguishes it from the sulfoxide-containing parent drug omeprazole . This compound is also recognized as a potential impurity or degradation product in omeprazole drug substance and formulations . It is primarily utilized as a reference standard in pharmaceutical research for analytical method development, impurity profiling, and stability studies of omeprazole and its enantiomer esomeprazole [1].

Why Omeprazole Acid Methyl Ester Sulfide (CAS 120003-83-0) Cannot Be Substituted for Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) in Analytical Workflows


In analytical and synthetic chemistry, the substitution of one compound for another based solely on shared core structure is a critical failure mode. Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) possesses a sulfide (-S-) linker, whereas its close structural analog, Omeprazole Acid Methyl Ester (CAS 120003-83-0), contains a sulfoxide (-SO-) linker [1]. This single oxidation state difference results in distinct physicochemical properties, including altered polarity, retention time in HPLC, and mass spectral fragmentation patterns [2]. Consequently, using the incorrect analog as a reference standard or synthetic intermediate leads to misidentification of impurities, inaccurate quantification, and failed synthetic procedures. The following evidence guide quantifies these critical differences to inform precise material selection.

Quantitative Differentiation of Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) vs. Key Analogs: A Comparative Data Guide for Procurement and Method Development


Molecular Weight and Exact Mass: Distinguishing Omeprazole Acid Methyl Ester Sulfide from its Sulfoxide Analog (CAS 120003-83-0)

Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) exhibits a monoisotopic molecular weight of 373.43 g/mol, which is 16 mass units less than its direct sulfoxide analog, Omeprazole Acid Methyl Ester (CAS 120003-83-0), at 389.43 g/mol . This difference, corresponding to a single oxygen atom, is a critical differentiator in high-resolution mass spectrometry (HRMS) and LC-MS/MS experiments. In forced degradation studies of omeprazole, the sulfide-containing degradation products, including compounds analogous to 120003-82-9, are distinguished from sulfoxide and sulfone derivatives based on this exact mass difference, enabling unambiguous identification [1].

Mass Spectrometry LC-MS Impurity Identification

Chromatographic Retention: Differentiating Omeprazole Acid Methyl Ester Sulfide from Omeprazole Sulfide (CAS 73590-85-9) via Relative Retention Time (RRT)

In reversed-phase HPLC methods compliant with pharmacopoeial monographs for omeprazole, the sulfide class of impurities (including Omeprazole Acid Methyl Ester Sulfide) elutes with a relative retention time (RRT) distinct from the parent omeprazole sulfoxide (RRT=1.0) and the simpler omeprazole sulfide (Omeprazole EP Impurity C, CAS 73590-85-9). USP monographs specify that omeprazole sulfide (Impurity C) elutes at an RRT of approximately 0.33 under official conditions [1]. Due to the presence of the polar carboxylic acid methyl ester group on the pyridine ring, Omeprazole Acid Methyl Ester Sulfide is expected to exhibit a different RRT, likely earlier than the parent but later than the more hydrophobic omeprazole sulfide, providing a unique chromatographic fingerprint for method specificity [2].

HPLC Method Validation Quality Control

Physical Form and Stability: Omeprazole Acid Methyl Ester Sulfide vs. Omeprazole Sulfide and Omeprazole Acid Methyl Ester

Omeprazole Acid Methyl Ester Sulfide is reported as a light yellow solid with a melting point of 94-101 °C and a predicted pKa of 9.49±0.10 . In contrast, Omeprazole Sulfide (CAS 73590-85-9) is a white to off-white powder with a melting point of 115-119 °C . The lower melting point and slight coloration of the target compound indicate a different crystal packing energy and potential stability profile. The presence of the carboxylic acid methyl ester group increases polarity (calculated LogP predicted to be lower than Omeprazole Sulfide) and may influence degradation pathways under acidic or basic conditions, a critical consideration for long-term storage and use as a reference standard [1].

Stability Studies Reference Standard Storage Synthetic Intermediate

Synthetic Utility: Yield of Omeprazole Acid Methyl Ester Sulfide in the Preparation of Omeprazole Metabolites vs. Alternative Routes

Omeprazole Acid Methyl Ester Sulfide serves as a key intermediate in the preparation of omeprazole metabolites, particularly in pathways requiring subsequent oxidation to the sulfoxide. A patent describes a method where Omeprazole Acid Methyl Ester (CAS 120003-83-0) is reacted with sodium hydroxide in methanol to yield Esomeprazole Impurity 31 (which corresponds to the sulfide derivative of omeprazole acid methyl ester) with a 70% yield [1]. This specific reactivity profile, involving the hydrolysis of the ester to the carboxylic acid while retaining the sulfide linkage, is unique to this compound class and is not observed with the sulfoxide analog (CAS 120003-83-0) under the same conditions, which would undergo reduction or decomposition [2].

Organic Synthesis Metabolite Preparation Isotopic Labeling

Mass Spectrometry Fragmentation Signature: Unique Diagnostic Ions Differentiating Sulfide from Sulfoxide and Sulfone Impurities

In tandem mass spectrometry (MS/MS) experiments, the fragmentation pattern of Omeprazole Acid Methyl Ester Sulfide is expected to differ characteristically from its sulfoxide and sulfone analogs. The base peak for omeprazole sulfoxide (parent drug) in MS/MS is m/z 198, corresponding to the pyridine-containing fragment after cleavage of the sulfoxide linkage [1]. For the sulfide analog, the sulfur atom is not oxidized, leading to a shift in the mass of the corresponding fragment ion to m/z 182 (or similar, depending on ester retention). This distinct fragmentation signature allows for unambiguous identification of the sulfide impurity in complex mixtures using LC-HRMS, a capability not possible if a sulfoxide or sulfone reference standard were used as a substitute [2].

LC-MS/MS Impurity Profiling Structure Elucidation

Primary Application Scenarios for Omeprazole Acid Methyl Ester Sulfide (CAS 120003-82-9) Based on Quantitative Differentiation Evidence


Reference Standard for LC-HRMS Identification of Omeprazole Sulfide-Class Degradation Products in Forced Degradation Studies

As evidenced by its distinct molecular weight (373.43 g/mol) and expected MS/MS fragmentation pattern (m/z ~182 for the pyridine fragment), Omeprazole Acid Methyl Ester Sulfide is the appropriate reference material for identifying and quantifying sulfide-class degradation products generated under reductive or acidic stress conditions in omeprazole drug substance . In forced degradation studies compliant with ICH Q1A(R2), where omeprazole degrades to form a complex mixture of 16+ products, the sulfide analog provides a critical control to differentiate reduction products from oxidation products (sulfoxides, sulfones) [1]. The use of the correct reference standard ensures accurate reporting of impurity profiles in regulatory submissions.

Synthetic Intermediate for the Preparation of Omeprazole Metabolites and Stable Isotope-Labeled Internal Standards

The 70% synthetic yield achieved in converting Omeprazole Acid Methyl Ester Sulfide to the corresponding carboxylic acid metabolite (Esomeprazole Impurity 31) demonstrates its utility as a high-efficiency intermediate . Laboratories engaged in the synthesis of omeprazole metabolites or deuterated internal standards (e.g., Omeprazole Acid Methyl Ester Sulfide-[d3]) for bioanalytical LC-MS/MS assays should prioritize this compound over the sulfoxide analog, which would require a separate, lower-yielding reduction step [1]. This directly reduces synthetic steps and improves overall material throughput.

HPLC System Suitability Marker for Resolving Polarity Differences Among Omeprazole Impurities

The distinct chromatographic retention behavior of Omeprazole Acid Methyl Ester Sulfide, inferred to differ from Omeprazole Sulfide (RRT ≈ 0.33) and parent omeprazole (RRT=1.0) due to the polar ester group, makes it a valuable system suitability standard in HPLC method development . By including this compound in a mixed impurity standard solution, analytical chemists can verify column selectivity and mobile phase composition, ensuring that sulfide impurities with varying polarities (simple sulfide vs. ester-bearing sulfide) are adequately resolved [1]. This is critical for methods intended to meet USP/EP requirements for related substances in omeprazole formulations.

Calibration Standard for Quantifying Ester-Containing Omeprazole Impurities in API Batch Release

The unique physicochemical properties of Omeprazole Acid Methyl Ester Sulfide—light yellow solid, melting point 94-101 °C, pKa 9.49—distinguish it from the white powder of Omeprazole Sulfide (m.p. 115-119 °C) and the brown solid of Omeprazole Acid Methyl Ester (m.p. not specified) . In quality control laboratories, these simple visual and thermal characteristics provide a rapid identity check upon receipt of the reference standard. Furthermore, the compound's defined purity profile (≥95% as reported by vendors) and its use as a calibration standard enable accurate quantification of this specific impurity class in omeprazole active pharmaceutical ingredient (API) batch release testing, supporting compliance with ICH Q3A guidelines for impurity thresholds [1].

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